molecular formula C28H28N4O7 B11020934 N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide

N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide

Cat. No.: B11020934
M. Wt: 532.5 g/mol
InChI Key: WGKKFXXBFWUBRH-VWLOTQADSA-N
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Description

N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N3-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE is a complex organic compound that features a pyridine-3,4-dicarboxamide core with two 2,3-dihydro-1,4-benzodioxin-6-yl groups

Preparation Methods

The synthesis of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N3-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine and pyridine-3,4-dicarboxylic acid.

    Formation of Amide Bonds: The amine groups of 2,3-dihydro-1,4-benzodioxin-6-amine are reacted with the carboxylic acid groups of pyridine-3,4-dicarboxylic acid to form the amide bonds. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N3-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxin rings or the pyridine core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N3-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or interact with biological targets.

    Materials Science: Due to its unique structure, the compound is studied for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N3-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions.

    Receptor Binding: The compound may bind to receptors on the surface of cells, triggering a cascade of intracellular events that lead to its biological effects.

    Pathway Modulation: The compound may modulate specific signaling pathways within cells, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N3-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE can be compared with other similar compounds:

    N-Substituted Benzodioxin Derivatives: These compounds share the benzodioxin core but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyridine-3,4-Dicarboxamide Derivatives: These compounds have the same pyridine core but differ in the groups attached to the amide bonds, resulting in different reactivity and applications.

    Sulfonamide Derivatives: These compounds contain a sulfonamide group instead of the amide group, which can significantly alter their chemical behavior and biological activity.

Properties

Molecular Formula

C28H28N4O7

Molecular Weight

532.5 g/mol

IUPAC Name

4-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-N-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide

InChI

InChI=1S/C28H28N4O7/c1-16(2)25(28(35)31-18-4-6-22-24(14-18)39-12-10-37-22)32-27(34)20-15-29-8-7-19(20)26(33)30-17-3-5-21-23(13-17)38-11-9-36-21/h3-8,13-16,25H,9-12H2,1-2H3,(H,30,33)(H,31,35)(H,32,34)/t25-/m0/s1

InChI Key

WGKKFXXBFWUBRH-VWLOTQADSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=C(C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCCO5

Canonical SMILES

CC(C)C(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=C(C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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